6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-amino-4-chloropyridine with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative. This intermediate is then subjected to cyclization with formamide to yield the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes and kinases. It targets molecular pathways involved in cell proliferation and survival, making it a potential anticancer agent. The compound binds to the active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound in the same class with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in various diseases.
Uniqueness
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethoxy group enhances its lipophilicity, allowing better cell membrane penetration .
Properties
CAS No. |
917758-00-0 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H11ClN4O/c12-8-4-3-7-9(15-8)10(16-11(13)14-7)17-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,13,14,16) |
InChI Key |
AQYWCMRDAUSNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origin of Product |
United States |
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